molecular formula C16H23NO3 B1624270 Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate CAS No. 1000018-26-7

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate

Cat. No.: B1624270
CAS No.: 1000018-26-7
M. Wt: 277.36 g/mol
InChI Key: JYMRVVBXWDNNKU-UHFFFAOYSA-N
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Description

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate is an organic compound with the molecular formula C16H23NO3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a phenyl-substituted pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate typically involves the reaction of 2,2,4-trimethyl-3-oxo-1-phenylpentylamine with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2,2,4-trimethyl-3-oxo-1-phenyl

Properties

IUPAC Name

methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(2)14(18)16(3,4)13(17-15(19)20-5)12-9-7-6-8-10-12/h6-11,13H,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMRVVBXWDNNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)(C)C(C1=CC=CC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433496
Record name Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-26-7
Record name Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
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Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
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Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
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Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
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Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Reactant of Route 6
Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate

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